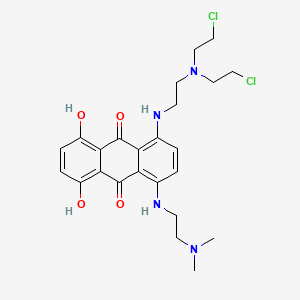
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound known for its significant applications in medicinal chemistry, particularly in the development of antitumor agents. This compound is characterized by its anthracene-9,10-dione core structure, which is functionalized with various amino groups, enhancing its biological activity.
Vorbereitungsmethoden
The synthesis of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves multiple steps, starting from the anthracene-9,10-dione core. The key steps include:
Functionalization of the anthracene-9,10-dione core:
Attachment of amino groups: The bis(2-chloroethyl)amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Industrial production: The industrial synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction rates and product formation.
Analyse Chemischer Reaktionen
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: The compound can be reduced to form hydroquinones, which have different biological activities.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives with potentially enhanced biological activity.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major products: The major products of these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several important applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, which are crucial for understanding its mechanism of action.
Medicine: It is a key component in the development of antitumor agents, particularly in the treatment of certain types of cancer. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a valuable therapeutic agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties, which are derived from the anthracene-9,10-dione core.
Wirkmechanismus
The mechanism of action of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves several key steps:
DNA intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.
Alkylation: The bis(2-chloroethyl)amino groups can form covalent bonds with the DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Induction of apoptosis: The disruption of DNA function triggers cellular pathways that lead to programmed cell death (apoptosis), which is a key mechanism for its antitumor activity.
Molecular targets and pathways: The primary molecular targets include DNA and various proteins involved in the regulation of cell cycle and apoptosis. The pathways involved include the p53 pathway, which is crucial for the cellular response to DNA damage.
Vergleich Mit ähnlichen Verbindungen
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
Doxorubicin: Both compounds have an anthracene-9,10-dione core and are used as antitumor agents. doxorubicin has a different set of functional groups, leading to distinct biological activities and side effects.
Mitoxantrone: This compound also has an anthracene-9,10-dione core but lacks the bis(2-chloroethyl)amino groups. It is used in the treatment of certain cancers and multiple sclerosis.
Daunorubicin: Similar to doxorubicin, daunorubicin has an anthracene-9,10-dione core and is used as an antitumor agent. The differences in functional groups result in variations in their therapeutic applications and toxicity profiles.
Eigenschaften
Molekularformel |
C24H30Cl2N4O4 |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]ethylamino]-4-[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H30Cl2N4O4/c1-29(2)13-9-27-15-3-4-16(28-10-14-30(11-7-25)12-8-26)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,27-28,31-32H,7-14H2,1-2H3 |
InChI-Schlüssel |
CKKIZQPIWSNBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(CCCl)CCCl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)
![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)

![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
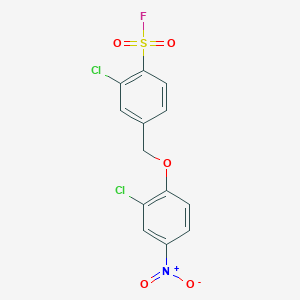
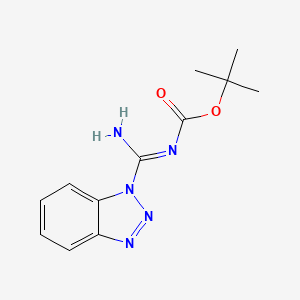

![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
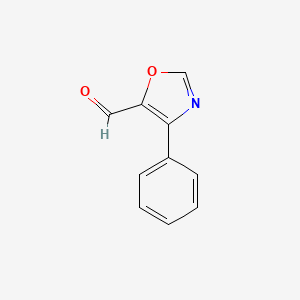
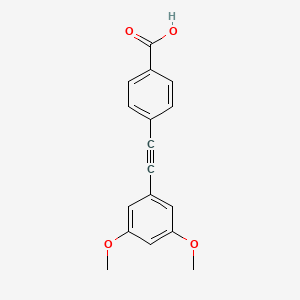
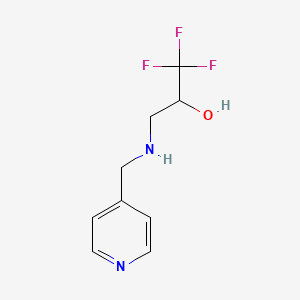
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
